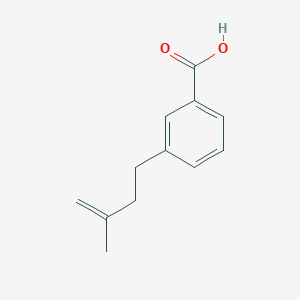

3-(3-Methyl-3-butenyl)benzoic acid

説明

3-(3-Methyl-3-butenyl)benzoic acid is an organic compound with the molecular formula C12H14O2. It is a derivative of benzoic acid, featuring a 3-methyl-3-butenyl group attached to the benzene ring. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-3-butenyl)benzoic acid typically involves the following steps:

Starting Material: The synthesis begins with benzoic acid as the starting material.

Alkylation: The benzoic acid undergoes alkylation with 3-methyl-3-butenyl bromide in the presence of a base such as potassium carbonate. This reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Purification: The resulting product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Utilizing large-scale reactors to carry out the alkylation reaction.

Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

Automated Purification: Employing automated purification systems to ensure consistent product quality.

化学反応の分析

Types of Reactions

3-(3-Methyl-3-butenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

Oxidation: Produces carboxylic acids or ketones.

Reduction: Yields alcohols.

Substitution: Results in substituted benzene derivatives.

科学的研究の応用

Anti-inflammatory Properties

Research has indicated that 3-(3-Methyl-3-butenyl)benzoic acid exhibits significant anti-inflammatory effects. A study conducted on the methanol extract of Myrsine seguinii identified this compound as a potent anti-inflammatory agent. The compound demonstrated a strong inhibitory effect on inflammation induced by 12-O-tetradecanoylphorbol-13-acetate in mouse ears, with an inhibitory effect of 65% at a dose of 500 micrograms. Related compounds showed lesser activity, highlighting the unique structural features of this compound that contribute to its efficacy .

Cytotoxic Activity

The cytotoxic potential of this compound has been evaluated in various cancer cell lines. In a study involving HeLa cells (human cervical carcinoma), it was found that this compound inhibited cell proliferation effectively, with an IC50 value of approximately 150 µg/mL. This suggests that the compound may interfere with cellular machinery common to both normal and cancerous cells, indicating its potential as an anticancer agent .

Antimicrobial Effects

The antimicrobial properties of this compound have also been explored. It has shown effectiveness against several bacterial strains, including Bacillus subtilis and Escherichia coli. The compound's mechanism appears to involve disrupting bacterial cell membranes, leading to cell death. This makes it a candidate for further development in treating bacterial infections .

Structural Characteristics and Derivatives

The chemical structure of this compound plays a crucial role in its biological activities. The presence of a carboxylic acid group along with lipophilic terpene moieties enhances its interaction with biological membranes and contributes to its pharmacological effects. Derivatives of this compound have been synthesized and tested for enhanced activity, suggesting avenues for drug development .

Case Studies and Research Findings

作用機序

The mechanism of action of 3-(3-Methyl-3-butenyl)benzoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in metabolic pathways.

Pathways: It can modulate biochemical pathways, leading to its observed biological effects.

類似化合物との比較

Similar Compounds

Malaxinic Acid: 4-(O-β-D-glucopyranosyl)-3-(3-methyl-2-butenyl)benzoic acid.

Prenylated Benzoic Acids: Various derivatives with similar structures and biological activities.

Uniqueness

3-(3-Methyl-3-butenyl)benzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties compared to other benzoic acid derivatives.

生物活性

3-(3-Methyl-3-butenyl)benzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₄O₂

- CAS Number : 732249-43-3

The compound features a benzoic acid core with a 3-methyl-3-butenyl side chain, which contributes to its unique chemical reactivity and biological activity.

Interaction with Biological Targets

This compound interacts with various biological targets, including:

- Enzymes : It can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response. This inhibition may lead to reduced production of pro-inflammatory mediators, suggesting potential anti-inflammatory properties.

- Proteins : The compound has been shown to bind to heat shock proteins, influencing their conformation and function, which is vital for cellular stress responses.

Biochemical Pathways

The compound is involved in several key biochemical pathways:

- Oxidative Stress Response : It modulates the activity of enzymes like catalase and superoxide dismutase, enhancing cellular defenses against oxidative stress.

- Cell Signaling : this compound affects signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and metabolism.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its structural characteristics allow it to disrupt microbial cell membranes or inhibit essential microbial enzymes .

Anticancer Potential

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. It activates proteasomal and lysosomal degradation pathways, which are crucial for maintaining cellular homeostasis and promoting cell death in cancerous cells .

Anti-inflammatory Effects

The compound's ability to inhibit cyclooxygenase enzymes suggests significant anti-inflammatory potential. This effect can mitigate conditions characterized by chronic inflammation, such as arthritis or other inflammatory diseases .

In Vitro Studies

A study evaluating the effects of various benzoic acid derivatives, including this compound, showed enhanced activation of proteasomal and lysosomal pathways in human foreskin fibroblasts. The compound demonstrated significant bioactivity without cytotoxic effects at certain concentrations (1 and 10 μg/mL) .

| Compound | Concentration (μg/mL) | Proteasome Activity (%) | Cytotoxicity (%) |

|---|---|---|---|

| This compound | 10 | 467.3 ± 3.9 | 0 |

| Control | - | Baseline | - |

Animal Models

Dosage studies in animal models revealed that low doses of this compound enhance antioxidant defenses while higher doses may lead to toxicity, including liver damage. This highlights the importance of dosage in therapeutic applications.

特性

IUPAC Name |

3-(3-methylbut-3-enyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-9(2)6-7-10-4-3-5-11(8-10)12(13)14/h3-5,8H,1,6-7H2,2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSGQZLAIFKEWHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC1=CC(=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641266 | |

| Record name | 3-(3-Methylbut-3-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732249-43-3 | |

| Record name | 3-(3-Methylbut-3-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。